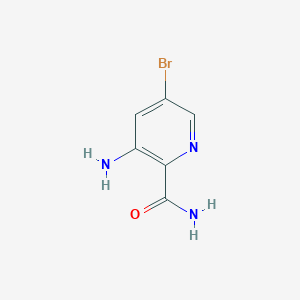

3-Amino-5-bromopyridine-2-carboxamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYMXWCCSJWUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610568 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-89-1 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-Amino-5-bromopyridine-2-carboxamide

The synthesis of this compound can be approached through established organic reactions. The two primary routes discussed are the direct bromination of a precursor and the Hofmann degradation of a suitable diamide.

Bromination of 3-Aminopyridine-2-carboxamide with N-Bromosuccinimide (NBS)

A principal method for introducing a bromine atom onto the pyridine (B92270) ring is through electrophilic aromatic substitution. Starting with 3-Aminopyridine-2-carboxamide, selective bromination at the 5-position can be achieved using N-Bromosuccinimide (NBS), a common and effective brominating agent for activated aromatic systems. organic-chemistry.org The amino group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions (2, 4, and 6-positions). The carboxamide group at the 2-position is a deactivating group. Therefore, the bromination is highly favored at the 5-position, which is para to the strongly activating amino group.

The regioselectivity of the bromination reaction is highly dependent on the reaction conditions. The choice of solvent and temperature plays a critical role in maximizing the yield of the desired 5-bromo isomer while minimizing the formation of byproducts. For the bromination of aminopyridine derivatives with NBS, polar aprotic solvents are often employed.

| Parameter | Condition | Rationale |

| Solvent | Acetone, Acetonitrile | These solvents can dissolve the starting material and the NBS reagent, facilitating a homogeneous reaction mixture. They are also relatively inert under the reaction conditions. |

| Temperature | 0-10 °C | Lower temperatures are crucial for controlling the rate of reaction and enhancing regioselectivity. This helps to prevent over-bromination and the formation of undesired isomers. ijssst.info |

| Reagent Ratio | ~1:1 (Substrate:NBS) | A stoichiometric amount of NBS is used to favor mono-bromination. An excess of NBS can lead to the formation of dibrominated byproducts. ijssst.info |

This table presents typical conditions for the selective bromination of aminopyridine derivatives, extrapolated for the synthesis of this compound.

Despite the directing influence of the substituents, achieving perfect regioselectivity can be challenging. The primary byproduct in the bromination of aminopyridine systems is often the dibrominated compound. heteroletters.org In the case of 3-Aminopyridine-2-carboxamide, the formation of 3-Amino-x,5-dibromopyridine-2-carboxamide is a significant possibility, especially if the reaction conditions are not strictly controlled. The high activation of the pyridine ring by the amino group makes it susceptible to further electrophilic attack.

Several strategies can be employed to manage the formation of dibrominated byproducts. Careful control of the reaction stoichiometry, maintaining a low temperature, and slow, portion-wise addition of NBS can suppress over-bromination. ijssst.info Post-reaction, purification techniques are essential. The desired mono-brominated product and the dibrominated byproduct often have different solubility profiles, which can be exploited for separation by recrystallization from a suitable solvent system, such as ethanol-water mixtures. ijssst.info Chromatographic methods can also be used for more precise separation if required.

Hofmann Degradation Reaction from Brominated Picolinamide Precursors

An alternative synthetic route to this compound is the Hofmann degradation reaction. This reaction converts a primary amide into a primary amine with one less carbon atom. wikipedia.org A notable application of this reaction is the synthesis of 3-aminopyridine (B143674) from nicotinamide. wikipedia.org To synthesize the target compound, a suitable precursor would be 5-bromo-pyridine-2,3-dicarboxamide. In this precursor, the amide group at the 3-position would undergo the Hofmann rearrangement to yield the desired 3-amino group, while the amide at the 2-position and the bromine at the 5-position remain intact.

A key step in the Hofmann degradation is the formation of the N-bromoamide intermediate. This is achieved through the action of sodium hypobromite (B1234621) (NaOBr), which is generated in situ from the reaction of bromine with sodium hydroxide. wikipedia.orgbyjus.com The use of freshly prepared sodium hypobromite is crucial for the efficiency of the reaction.

The mechanism proceeds as follows:

The primary amide is treated with bromine and sodium hydroxide.

Sodium hypobromite is formed in situ.

The amide nitrogen is brominated to form an N-bromoamide.

Deprotonation of the N-bromoamide by the base yields an anion.

Rearrangement occurs with the migration of the aryl group from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.org

Hydrolysis of the isocyanate leads to a carbamic acid, which then decarboxylates to give the final primary amine product. byjus.com

| Reagent | Role |

| **Bromine (Br₂) ** | Reacts with NaOH to form NaOBr. |

| Sodium Hydroxide (NaOH) | Acts as a base and reacts with Br₂ to generate NaOBr in situ. |

| Water | Solvent and reactant in the hydrolysis of the isocyanate intermediate. |

This table summarizes the key reagents for the in situ generation of sodium hypobromite in the Hofmann degradation reaction.

Two-Stage Mechanism of Amide Degradation

While the amide functional group is generally stable, it can undergo degradation under certain conditions. A relevant pathway for primary amides is the Hoffmann degradation (also known as the Hoffmann bromamide (B1595942) reaction), which converts a primary amide into a primary amine with one fewer carbon atom. byjus.com This reaction proceeds through a multi-step mechanism when treated with a halogen (like bromine) and a strong base. byjus.com

The mechanism can be conceptualized in two main stages:

Formation of an Isocyanate Intermediate:

Initially, the strong base deprotonates the amide, forming an anion. byjus.com

This anion then reacts with bromine to form an N-bromoamide intermediate. byjus.com

A second deprotonation by the base results in a bromoamide anion. byjus.com

This anion undergoes rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. byjus.com

Hydrolysis to the Final Amine:

The isocyanate intermediate is then attacked by water in a nucleophilic addition step, forming a carbamic acid. byjus.com

The carbamic acid is unstable and subsequently loses carbon dioxide (decarboxylation) to yield the primary amine. byjus.com

This degradation pathway is important to consider as a potential side reaction during synthesis or under specific storage or reaction conditions where basic and halogenating reagents are present.

Stoichiometric Control for Byproduct Mitigation

In the synthesis of precursors to this compound, such as 2-amino-5-bromopyridine (B118841), precise control of reactant stoichiometry is crucial to prevent the formation of undesired byproducts. A common side reaction during the bromination of 2-aminopyridine (B139424) is over-bromination, leading to the formation of di-substituted products like 2-amino-3,5-dibromopyridine. ijssst.infoheteroletters.org

Palladium-Catalyzed Coupling Reactions with 5-Bromo Precursors (e.g., Buchwald-Hartwig Amination)

The bromine atom at the 5-position of the pyridine ring serves as an excellent handle for introducing a wide variety of functional groups via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a particularly powerful and widely used method for forming carbon-nitrogen (C-N) bonds by coupling aryl halides with amines. wikipedia.orgrsc.org This reaction has become a cornerstone in synthetic chemistry for preparing arylamines, which are prevalent in pharmaceuticals and other functional materials. acs.orgatlanchimpharma.com The development of this reaction has provided a milder and more versatile alternative to traditional methods, significantly expanding the scope of possible C-N bond formations. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wuxiapptec.comlibretexts.org

Utilization of Palladium Catalysts and Ligands

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium source and, most critically, the supporting phosphine (B1218219) ligand. libretexts.org Several generations of catalyst systems have been developed to improve reaction scope, efficiency, and functional group tolerance. wikipedia.org

Palladium Sources: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium pre-catalysts that can rapidly generate the active Pd(0) species in situ. wuxiapptec.comnih.gov

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand is often dictated by the specific substrates being coupled.

Monodentate Ligands: The first-generation catalysts utilized sterically hindered monodentate phosphine ligands such as P(o-tolyl)₃. wikipedia.org

Bidentate Ligands: The development of bidentate phosphine ligands like BINAP (diphenylphosphinobinapthyl) and DPPF (diphenylphosphinoferrocene) provided more reliable systems for coupling primary amines. wikipedia.org

Bulky, Electron-Rich Ligands: Modern Buchwald-Hartwig aminations frequently employ highly effective, sterically hindered, and electron-rich biaryl monophosphine ligands. These ligands promote efficient oxidative addition and reductive elimination steps. nih.gov Noteworthy examples include XantPhos, which is recognized as an exceptionally effective and inexpensive ligand, as well as RuPhos and BrettPhos, which have shown outstanding performance for coupling with secondary and primary amines, respectively. nih.govchemrxiv.orgamazonaws.com For less nucleophilic substrates like amides, more reactive ligands such as tBuBrettPhos have been specifically designed. libretexts.org

| Ligand Class | Example Ligands | Typical Substrates/Advantages | Reference |

|---|---|---|---|

| First-Generation Monodentate | P(o-tolyl)₃ | Effective for cyclic and acyclic secondary amines. | wikipedia.org |

| Bidentate | BINAP, DPPF | Improved reliability for coupling primary amines. | wikipedia.org |

| Bulky Biaryl Monophosphine | XantPhos | Inexpensive and highly effective for diverse aminations. | chemrxiv.orgamazonaws.com |

| RuPhos, BrettPhos | Outstanding for secondary and primary amines, respectively. | nih.gov | |

| tBuBrettPhos | Designed for challenging, less nucleophilic substrates like amides. | libretexts.org |

Reaction Conditions and Solvent Systems

The optimization of reaction conditions, including the base, solvent, and temperature, is critical for achieving high yields in Buchwald-Hartwig aminations.

Bases: A strong base is typically required to deprotonate the amine nucleophile, facilitating its coordination to the palladium center. researchgate.net

Inorganic Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base that allows for high reaction rates. libretexts.org Other bases like LHMDS and Cs₂CO₃ are also used, particularly when base-sensitive functional groups are present. libretexts.org

Soluble Organic Bases: The use of insoluble inorganic bases can pose challenges for scalability and adaptation to continuous flow systems. chemrxiv.org Soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have emerged as a functional group tolerant and homogeneous alternative, preventing clogging in flow reactors. wuxiapptec.comchemrxiv.orgamazonaws.com

Solvent Systems: The choice of solvent is influenced by the solubility of the reactants and the required reaction temperature.

Common Solvents: Aprotic solvents such as toluene, dioxane, THF, and DMF are widely used. wuxiapptec.comlibretexts.orgchemrxiv.orgamazonaws.com

Inhibitory Solvents: Some solvents, including chlorinated solvents and acetonitrile, have been reported to inhibit the reaction by coordinating to the palladium catalyst and should generally be avoided. wuxiapptec.com

Temperature: Typical reaction temperatures for Buchwald-Hartwig couplings range from 80 to 100 °C for batch reactions. wuxiapptec.com In flow chemistry setups, higher temperatures (e.g., 140 °C) may be used to ensure the reaction reaches completion within a reasonable residence time. chemrxiv.orgamazonaws.com

| Parameter | Common Examples | Key Considerations | Reference |

|---|---|---|---|

| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong, often inorganic bases. High reaction rates but can be incompatible with sensitive functional groups. | libretexts.org |

| DBU | Soluble organic base, well-suited for flow chemistry and sensitive substrates. | wuxiapptec.comchemrxiv.orgamazonaws.com | |

| Solvent | Toluene, Dioxane, DMF, THF | Chosen based on reactant solubility and temperature requirements. | wuxiapptec.comlibretexts.orgchemrxiv.orgamazonaws.com |

| Acetonitrile, Chlorinated Solvents | Reported to inhibit the reaction and should be avoided. | wuxiapptec.com | |

| Temperature | 80-140 °C | Higher temperatures can increase reaction rates but may affect stability. Optimized based on batch vs. flow setup. | wuxiapptec.comchemrxiv.orgamazonaws.com |

Advanced Synthetic Strategies and Process Optimization

Continuous Flow Synthesis Implementation

The adaptation of synthetic methodologies from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, smaller reactor footprints, and more efficient scale-up. chemrxiv.org One of the significant challenges in implementing flow chemistry for reactions like the Buchwald-Hartwig amination is the use of insoluble reagents, such as inorganic bases, which can precipitate and clog the narrow channels of microreactors. chemrxiv.org

To overcome this, strategies have been developed that utilize homogeneous reaction conditions. For the Buchwald-Hartwig amination, this has been achieved by replacing common insoluble inorganic bases with a soluble organic base like DBU. chemrxiv.orgamazonaws.com This approach prevents clogging and allows for reliable, continuous operation. A typical setup might involve pumping a solution of the aryl halide, amine, palladium pre-catalyst (e.g., XantPhos Pd G3), and DBU through a heated flow reactor. chemrxiv.orgamazonaws.com For example, successful aminations have been demonstrated in a stainless-steel flow reactor at 140 °C with a residence time of one hour, showcasing the viability of this advanced manufacturing platform for synthesizing complex molecules. chemrxiv.orgamazonaws.com

Copper-Catalyzed Methods for Enhanced Yields and Reduced Byproducts

No specific copper-catalyzed synthetic methods for this compound have been documented. Copper catalysis is a versatile tool in organic synthesis, often employed for cross-coupling reactions, but its application to improve the yield and reduce byproducts in the synthesis of this compound has not been described in available sources.

Scale-Up Considerations and Industrial Process Design

Detailed information on the scale-up and industrial process design for the manufacturing of this compound is not publicly available. Such information is typically proprietary to chemical manufacturers.

Reaction Mechanisms and Intermediate Species

Nucleophilic Attack and Rearrangement Processes

A detailed mechanistic investigation into the nucleophilic attack and potential rearrangement processes involved in the synthesis of this compound has not been published. Understanding these mechanisms would be key to optimizing reaction conditions and controlling product formation.

Role of Hypobromite in Amide Degradation

The specific role of hypobromite in the degradation of the amide functionality of this compound is not described in the scientific literature. This includes the identification of degradation products and the kinetics of the reaction.

Formation of Benzyne-Type Intermediates in Related Reactions

The synthesis of substituted pyridines can proceed through highly reactive "pyridyne" (or hetaryne) intermediates, which are the heterocyclic analogues of benzyne. wikipedia.orgwikipedia.org These transient species are typically generated in situ from halopyridine precursors through an elimination reaction facilitated by a strong base. wikipedia.org The formation of a pyridyne intermediate from a molecule structurally related to this compound, such as a 3,5-dihalopyridine, would likely involve the generation of a 3,4-pyridyne.

The primary challenge in utilizing unsymmetrical pyridynes, such as 3,4-pyridyne, has historically been the lack of regiocontrol in subsequent nucleophilic addition reactions. nih.gov Without a directing group, a nucleophile can attack either carbon of the strained triple bond, often resulting in a mixture of products. wikipedia.orgnih.gov

Modern synthetic strategies, however, leverage the electronic effects of substituents on the pyridine ring to control the regioselectivity of these reactions. This control is often explained by the "aryne distortion model," which posits that electron-withdrawing substituents can polarize and distort the geometry of the aryne's triple bond. nih.govwikipedia.org This induced distortion influences the LUMO of the aryne, making one of the two carbons more electrophilic and thus favoring nucleophilic attack at that specific position. nih.govwikipedia.org

Research has demonstrated that substituents at the C2 or C5 position of a 3,4-pyridyne intermediate can effectively direct the regioselectivity of nucleophilic additions. nih.gov For instance, a C5-bromo substituent, analogous to the substitution pattern in this compound, has been shown to induce aryne distortion that directs an incoming nucleophile to attack the C3 position. nih.gov Conversely, other directing groups, such as a sulfamoyl group at the C2 position, can favor attack at the C4 position. nih.gov

A study on the reactions of substituted 3,4-pyridynes highlighted the directing effect of substituents. The reaction of a 3-alkoxy-5-bromopyridine derivative with diethylamine (B46881) under strong basic conditions (NaNH₂/NaOt-Bu) proceeded through a 5-alkoxy-3,4-pyridyne intermediate, yielding a mixture of C4 and C3 addition products with the C4 isomer being predominant. nih.gov This demonstrates the powerful influence of substituents in controlling the reaction's outcome.

| Pyridyne Intermediate | Nucleophile | Reaction Conditions | Product Distribution (C4-adduct : C3-adduct) | Total Yield | Reference |

|---|---|---|---|---|---|

| 5-Alkoxy-3,4-pyridyne (from 3-alkoxy-4-halopyridine precursor) | Diethylamine | NaNH₂/NaOt-Bu | ~8 : 1 (80% : 10%) | 90% | nih.gov |

The trapping of pyridyne intermediates is a versatile method for creating highly functionalized pyridine derivatives that might be otherwise difficult to access. nih.gov The first postulation of pyridynes dates back to 1955, and since then, various methods have been developed for their generation and trapping, including reactions with furan (B31954) and methylmercaptan. wikipedia.org These strategies have been successfully employed in the total synthesis of natural products such as ellipticine. wikipedia.orgnih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Substitution Pattern Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms within a molecule. By analyzing the chemical shifts and coupling patterns of atomic nuclei, the precise substitution pattern on the pyridine (B92270) ring of 3-Amino-5-bromopyridine-2-carboxamide can be unequivocally confirmed.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While specific experimental NMR data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on the analysis of structurally related compounds. The pyridine ring contains two protons, and their expected chemical shifts are influenced by the electronic effects of the amino, bromo, and carboxamide substituents. The amino group at the 3-position and the carboxamide group at the 2-position are electron-donating and electron-withdrawing, respectively, while the bromine at the 5-position is an electron-withdrawing group.

Expected ¹H NMR Chemical Shifts:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H4 | 7.5 - 8.0 | Doublet |

| H6 | 8.0 - 8.5 | Doublet |

| -NH₂ (amino) | 5.0 - 6.0 | Broad Singlet |

| -CONH₂ (amide) | 7.0 - 8.0 | Two Broad Singlets |

The ¹³C NMR spectrum would further corroborate the substitution pattern. The carbon atoms attached to the electronegative bromine and nitrogen atoms, as well as the carbonyl carbon of the carboxamide group, would exhibit characteristic downfield shifts.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| C2 | 150 - 155 |

| C3 | 145 - 150 |

| C4 | 120 - 125 |

| C5 | 110 - 115 |

| C6 | 140 - 145 |

| C=O (amide) | 165 - 170 |

Mass Spectrometry (MS) for Molecular Ion Verification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₆H₆BrN₃O), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units (M and M+2).

Calculated Exact Mass:

| Ion | Calculated m/z |

| [C₆H₆⁷⁹BrN₃O+H]⁺ | 215.9822 |

| [C₆H₆⁸¹BrN₃O+H]⁺ | 217.9801 |

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) on a single crystal of this compound would provide definitive proof of its three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure has not been reported in the accessible literature, the expected structural features can be inferred from related molecules.

Determination of Bond Lengths, Angles, and Torsion Angles

Expected Bond Lengths and Angles:

| Bond/Angle | Expected Value |

| C-C (pyridine) | ~1.39 Å |

| C-N (pyridine) | ~1.34 Å |

| C-Br | ~1.90 Å |

| C-NH₂ | ~1.36 Å |

| C-C(O)NH₂ | ~1.50 Å |

| C=O | ~1.24 Å |

| C-N (amide) | ~1.33 Å |

| C-N-C (pyridine) | ~117° |

| C-C-Br | ~120° |

| C-C-NH₂ | ~120° |

Analysis of Hydrogen Bonding and Dimer Formation

The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the pyridine nitrogen, the amide oxygen, and the amino nitrogen) suggests that this compound is likely to form extensive intermolecular hydrogen bonds in the solid state. A common structural motif for primary amides is the formation of centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules. Furthermore, the amino group and the pyridine nitrogen can participate in additional hydrogen bonding, leading to the formation of more complex one-, two-, or three-dimensional networks. The analysis of these hydrogen bonding patterns is crucial for understanding the crystal packing and the physical properties of the compound.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of organic compounds like this compound. IR spectroscopy provides detailed information about the vibrational modes of functional groups, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the amino group (-NH₂), the carboxamide group (-CONH₂), and the substituted pyridine ring. The positions of these bands are influenced by the electronic effects of the substituents and potential intermolecular interactions, such as hydrogen bonding.

The amino group typically exhibits two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric (νₐₛ) and a symmetric (νₛ) N-H stretch. The carboxamide group also shows N-H stretching bands in a similar region. The carbonyl (C=O) stretching vibration of the primary amide is a strong, prominent band typically found between 1690-1650 cm⁻¹. The C-N stretching vibrations for aromatic amines generally appear in the 1382-1266 cm⁻¹ range. core.ac.uk Vibrations associated with the pyridine ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region. bas.bg

UV-Vis spectroscopy of pyridine derivatives reveals electronic transitions, primarily π → π* and n → π*, within the aromatic system. For a related compound, 2-amino-3,5-dibromopyridine, a broad absorption band is observed at 255 nm. bas.bg Similar absorption characteristics are expected for this compound, arising from the electronic transitions within the substituted pyridine ring.

Below is a table summarizing the expected characteristic IR absorption bands for this compound, based on data from analogous compounds. core.ac.ukbas.bgnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 |

| Symmetric N-H Stretch | 3400 - 3300 | |

| -NH₂ Scissoring | ~1620 | |

| Carboxamide (-CONH₂) | N-H Stretch | 3400 - 3150 |

| C=O Stretch (Amide I) | 1690 - 1650 | |

| N-H Bend (Amide II) | 1640 - 1590 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1600 - 1400 | |

| Carbon-Nitrogen | C-N Stretch | 1380 - 1270 |

Data is inferred from spectroscopic studies on structurally similar aminopyridines and pyridine carboxamides.

Linear-dichroic IR (LD-IR) spectroscopy is a powerful technique used to determine the orientation of molecules and their specific functional groups within an ordered sample. researchgate.net This method involves measuring the differential absorption of plane-polarized infrared light by a uniaxially oriented sample. For compounds like this compound, samples can be oriented by suspending the solid microcrystals in a nematic liquid crystal host. bas.bg

The LD-IR spectrum provides information on the spatial orientation of the transition dipole moments of specific vibrations relative to the orientation axis of the molecule. This data is crucial for making precise vibrational assignments and for understanding the supramolecular structure in the solid state, such as the arrangement of molecules in dimers or polymers formed through hydrogen bonding. bas.bgresearchgate.net For instance, in studies of similar aminopyridine compounds, LD-IR spectroscopy has been used to confirm Fermi-resonance splitting of the symmetric NH₂-stretch and to elucidate the predominant aromatic character of the pyridine ring. bas.bgresearchgate.net The application of this technique to this compound would allow for a detailed analysis of the orientation of the amino and carboxamide groups relative to the plane of the pyridine ring, providing valuable insights into its crystal packing and intermolecular interactions. bas.bg

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Molecular Dynamics Simulations for Three-Dimensional Structures

Further research and publication in the field of computational chemistry are required before a detailed and accurate article on these specific properties of 3-Amino-5-bromopyridine-2-carboxamide can be composed.

Molecular Docking Studies for Enzyme Inhibition and Receptor Interactions

Extensive literature searches did not yield specific molecular docking studies conducted directly on the compound this compound. The available research focuses on derivatives or analogous structures rather than this specific molecule. While the compound is mentioned as a chemical intermediate in the synthesis of other pharmacologically active agents, detailed computational analyses of its own potential for enzyme inhibition or receptor interaction are not present in the reviewed scientific literature.

Prediction of Binding Orientation and Affinity

Due to the absence of specific molecular docking research on this compound, there is no available data to populate tables on its predicted binding orientation, affinity scores (such as docking scores or binding energies), or the key amino acid residues involved in potential interactions with biological targets.

Scientific studies that mention this compound primarily describe its role in synthetic pathways. For instance, it has been noted as a minor co-product alongside 3-amino-5-bromopyridine-2-carbonitrile, which is then utilized to synthesize isothiazolo[5,4-b]pyridines. nih.gov These subsequent derivatives have been investigated as inhibitors of Cyclin-G associated kinase (GAK), a serine/threonine protein kinase. nih.govi.moscow However, the binding affinity and molecular docking analyses reported in such studies pertain to the final, more complex molecules, and not to the this compound intermediate itself. nih.gov

Therefore, a computational prediction of the binding pose and affinity of this compound remains to be performed and published in the scientific literature. Without such studies, any discussion on its specific molecular interactions, hydrogen bonding patterns, or hydrophobic interactions with protein active sites would be purely speculative.

Biological Activity and Pharmaceutical Applications

Enzyme Inhibition Studies

The aminopyridine core of this chemical family serves as a versatile template for designing enzyme inhibitors, with modifications to the parent structure yielding compounds with high affinity and selectivity for their respective targets.

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. While specific derivatives of 3-amino-5-bromopyridine-2-carboxamide as GSK-3β inhibitors are still under investigation, the broader class of aminopyridine-based compounds has shown significant promise. For instance, related structures have been designed to interact with the ATP-binding pocket of GSK-3β, with key hydrogen bonding interactions contributing to their inhibitory activity. The development of novel, non-ATP competitive inhibitors is also an active area of research to enhance selectivity and reduce off-target effects.

Cyclin-G Associated Kinase (GAK), a serine/threonine kinase, plays a crucial role in clathrin-mediated membrane trafficking and has been identified as a potential target for antiviral and anticancer therapies. In the pursuit of potent GAK inhibitors, this compound has been utilized as a synthetic intermediate. For example, in the synthesis of isothiazolo[4,3-b]pyridine derivatives, this compound was formed as a minor product during the reduction of the corresponding 3-nitro precursor. nih.gov Although direct inhibitory data for this compound itself is not available, this highlights its role as a building block in the creation of more complex heterocyclic systems that have demonstrated GAK inhibitory activity.

L-glutamine: D-fructose-6-phosphate amidotransferase (GFAT) is the rate-limiting enzyme in the hexosamine biosynthetic pathway, which is crucial for the synthesis of glycoproteins, glycolipids, and other essential biomolecules. The inhibition of GFAT is a potential therapeutic strategy for metabolic diseases and cancer. Research into inhibitors for this enzyme has explored various chemical scaffolds. While specific studies on this compound derivatives as GFAT inhibitors are not extensively documented, the general approach involves designing molecules that can mimic the substrates or transition states of the enzymatic reaction to achieve competitive or allosteric inhibition.

TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) are key regulators of the innate immune response and have also been implicated in the survival of certain cancer cells. The development of dual inhibitors for these kinases is an attractive therapeutic strategy. While direct analogues of this compound have not been extensively reported as TBK1/IKKε inhibitors, structurally related aminopyridine-based compounds have been investigated. For example, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid have been synthesized and evaluated as inhibitors of these inflammatory kinases. nih.gov These studies provide a foundation for the design of novel inhibitors based on the this compound scaffold.

Applications as Precursors for Biologically Active Molecules

The chemical scaffold of this compound serves as a valuable starting point and intermediate in the synthesis of a variety of complex molecules with significant biological activities. Its inherent structural features, including the aminopyridine core, are leveraged by medicinal chemists to construct larger, more elaborate compounds, particularly in the realm of targeted cancer therapy. The strategic placement of the amino, bromo, and carboxamide groups allows for diverse chemical modifications and coupling reactions, making it a versatile building block for potent therapeutic agents.

The 2-aminopyridine (B139424) framework, central to this compound, is a well-established pharmacophore for kinase inhibition. This structural motif is adept at forming key hydrogen bonds with the hinge region of the ATP-binding site in many protein kinases, which are crucial enzymes in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Derivatives built upon this scaffold have shown promise as potent inhibitors of various kinases. For instance, a class of compounds known as 3-aminothieno[2,3-b]pyridine-2-carboxamides has been identified as having significant antiproliferative activities. nih.gov These molecules are proposed to act by interfering with phospholipid metabolism through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), among other cellular processes. mdpi.com The synthesis of these thieno[2,3-b]pyridine (B153569) analogues often utilizes aminopyridine precursors to construct the core heterocyclic system. mdpi.com Research into these compounds has demonstrated potent activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). mdpi.com Furthermore, the 2-aminopyridine structure has been foundational in developing inhibitors for ALK2, a BMP type I receptor kinase implicated in diseases like fibrodysplasia ossificans progressiva (FOP). acs.org

Lorlatinib is a third-generation, highly potent, and brain-penetrant tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and ROS1, two key drivers in certain types of non-small cell lung cancer (NSCLC). nih.gov The synthesis of this complex macrocyclic drug relies on key intermediates derived from a substituted aminopyridine core.

While the direct precursor often cited in Lorlatinib's synthesis is 2-amino-5-bromo-3-hydroxypyridine, this highlights the importance of the 2-amino-5-bromopyridine (B118841) scaffold. google.com The synthesis pathway involves coupling this key intermediate with another molecular fragment via a Suzuki-Miyaura reaction to build the core structure. google.com This is followed by a series of reactions, including ester hydrolysis, deprotection, and finally, an intramolecular amide bond formation to create the distinctive macrocyclic structure of Lorlatinib. google.comnih.gov The aminopyridine portion of the molecule is crucial for its biological function, anchoring the drug within the kinase's ATP-binding pocket.

Structure-Activity Relationships (SAR)

The study of structure-activity relationships (SAR) is critical for optimizing the potency and selectivity of drug candidates. For molecules derived from the this compound scaffold, extensive research has been conducted to understand how modifications to different parts of the molecule impact its biological efficacy.

Systematic modification of derivatives based on the aminopyridine core has yielded significant insights into the structural requirements for potent biological activity. In the case of the 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridine series of anti-proliferative agents, several key SAR findings have been established. mdpi.com

The molecule can be conceptually divided into different regions, and modifications in each have distinct effects:

The "Eastern" 2-Arylcarboxamide Ring: Substitutions on this phenyl ring are crucial for maximizing anti-proliferative activity. Studies have shown that bulky, lipophilic groups, particularly a 2-methyl-3-halogen disubstitution pattern, are optimal for potency. mdpi.com

The "Western" Tethered Aromatic Ring: The presence of a tethered aromatic ring at the 5-position of the thieno[2,3-b]pyridine core was found to be important. Comparing different tethers revealed that compounds bearing a secondary benzyl (B1604629) alcohol functionality had improved efficacy compared to their benzoyl counterparts. mdpi.com This suggests the alcohol motif may positively influence the molecule's binding interaction. mdpi.com

The Core and Linker: The central thieno[2,3-b]pyridine core and the amide linker are essential. Altering the amide linker or functionalizing the 3-amino group leads to a significant or complete loss of activity, indicating that a primary amine at this position is required for maximal efficacy. mdpi.com

The table below summarizes the influence of various substituents on the anti-proliferative activity of thieno[2-3-b]pyridine derivatives against the HCT116 cancer cell line.

| Compound ID | "Eastern" Ring Substituent (R2) | "Western" Moiety | % Growth Inhibition at 1µM |

| 7g | 3-Methoxy | Benzyl alcohol | 98% |

| 8g | 3-Methoxy | Benzyl alcohol | 98% |

| 7h | 2-Methyl-3-chloro | Benzyl alcohol | 100% |

| 8h | 2-Methyl-3-chloro | Benzyl alcohol | 100% |

| 7i | 2-Methyl-3-bromo | Benzyl alcohol | 100% |

| 8i | 2-Methyl-3-bromo | Benzyl alcohol | 100% |

| 7j | 2-Methyl-3-iodo | Benzyl alcohol | 100% |

| 8j | 2-Methyl-3-iodo | Benzyl alcohol | 100% |

Data synthesized from research findings on thieno[2-3-b]pyridine analogues. mdpi.com

These SAR studies provide a clear roadmap for medicinal chemists, guiding the rational design of more potent and selective kinase inhibitors based on the versatile this compound scaffold.

Applications in Materials Science

Enhancement of Perovskite Solar Cell Performance

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. A key area of research is the passivation of defects in the perovskite film to improve efficiency and stability. Pyridine (B92270) derivatives, particularly those with amino groups, have been identified as effective passivation agents.

Although specific studies on 3-Amino-5-bromopyridine-2-carboxamide are not available, related aminopyridine compounds have demonstrated considerable success in passivating perovskite films. Surface defects, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, are major sources of non-radiative recombination, which limits the performance of PSCs.

Compounds like 2-aminopyridine (B139424) (Py-NH₂) can effectively passivate these defects. scispace.comacs.orgtue.nltue.nl The nitrogen atoms on both the pyridine ring and the amino group possess lone pairs of electrons that can coordinate with the undercoordinated Pb²⁺ ions on the perovskite surface. scispace.comacs.orgtue.nltue.nl This interaction effectively "heals" the defects, leading to a reduction in trap states and improved quality of the perovskite film. It is plausible that this compound could function similarly, with the pyridine nitrogen, amino nitrogen, and potentially the carboxamide group acting as coordination sites to passivate surface defects.

First-principles density functional theory (DFT) calculations on 2-aminopyridine have shown that its interaction with the perovskite strengthens the Pb-I bond, which can hinder the formation of iodide vacancies. scispace.comacs.orgtue.nl This stabilization of the perovskite lattice is crucial for long-term device stability.

The passivation of defects by aminopyridine derivatives has a direct and positive impact on the photoelectric conversion efficiency (PCE) of perovskite solar cells. By reducing non-radiative recombination pathways, more photo-generated electrons and holes can be efficiently extracted, leading to improvements in key photovoltaic parameters.

For instance, the use of 2-aminopyridine as a passivation agent in carbon-based perovskite solar cells resulted in a significant increase in PCE from 11.55% for the control device to a champion efficiency of 14.75%. acs.orgtue.nl This enhancement was accompanied by improved long-term stability, with the passivated cells retaining over 90% of their initial efficiency after 30 days of storage in air. acs.orgtue.nl

The table below illustrates the typical improvements observed in perovskite solar cell performance upon passivation with an aminopyridine derivative, which could be indicative of the potential impact of this compound.

Table 1: Performance of Perovskite Solar Cells With and Without Aminopyridine Passivation Data based on findings for 2-aminopyridine.

| Device Configuration | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |

| Control Device | 0.98 | 18.5 | 63.8 | 11.55 |

| Passivated Device | 1.05 | 20.2 | 69.5 | 14.75 |

Potential in Creating Novel Polymers and Coatings

The multifunctional nature of this compound makes it a promising candidate as a monomer for the synthesis of novel polymers and functional coatings. The amino (-NH₂) and carboxamide (-CONH₂) groups are common functionalities used in polymerization reactions.

For example, the amino group can react with carboxylic acids or acyl chlorides to form polyamides, a class of polymers known for their excellent thermal and mechanical properties. nih.gov Similarly, the carboxamide group could potentially be involved in condensation reactions. The presence of the pyridine ring within the polymer backbone would be expected to impart specific properties, such as thermal stability, altered solubility, and the ability to coordinate with metal ions. nih.gov Furthermore, the bromine atom provides a reactive site for post-polymerization modification through reactions like Suzuki or Heck cross-coupling, allowing for the introduction of a wide range of functional groups.

While no specific polymers based on this compound have been reported, the synthesis of pyridine-containing polyamides and the grafting of aminopyridine derivatives onto existing polymer chains have been demonstrated, highlighting the feasibility of incorporating such structures into polymeric materials. nih.govmdpi.com These materials could find applications as specialty coatings with enhanced thermal resistance, as fluorescent polymers, or as materials with antimicrobial properties. mdpi.combeilstein-journals.org

Use as Ligands in Coordination Chemistry for Catalysts and Materials

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. nih.govalfachemic.comwikipedia.org These complexes are of significant interest for their applications in catalysis, molecular magnetism, and as building blocks for functional materials. nih.govunimi.it

This compound possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen or nitrogen of the carboxamide group. This allows it to act as a monodentate, bidentate, or even tridentate ligand. The ability to form chelate rings with a metal ion would result in thermodynamically stable complexes.

The electronic properties of the ligand, and consequently the catalytic activity of the resulting metal complex, can be tuned by the substituents on the pyridine ring. The electron-donating amino group and the electron-withdrawing bromo and carboxamide groups would modulate the Lewis basicity of the pyridine nitrogen, influencing the strength of the metal-ligand bond. nih.gov

Metal complexes incorporating pyridine-based ligands have been successfully employed as catalysts in a range of organic transformations, including:

Cross-coupling reactions: Palladium-pyridine complexes are efficient pre-catalysts for Suzuki-Miyaura and Heck reactions. nih.gov

Polymerization: Titanium-pyridine complexes can catalyze the polymerization of olefins. alfachemic.com

Hydrogenation and Hydroformylation: Rhodium and Rhenium complexes with pyridine ligands have shown activity in hydrogenation and hydroformylation reactions. alfachemic.com

Although the use of this compound as a ligand has not been specifically documented, its structural similarity to other well-established pyridine-based ligands suggests its potential for creating novel coordination complexes with interesting catalytic and material properties. researchgate.net

Analytical Methodologies for Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 3-Amino-5-bromopyridine-2-carboxamide. It allows for the separation, identification, and quantification of the main compound from its potential impurities with high resolution and sensitivity.

Optimal Column and Detection Wavelength

The selection of an appropriate stationary phase (column) and detection wavelength is paramount for developing a robust HPLC method. For polar aromatic compounds such as aminopyridine derivatives, reversed-phase HPLC is the most common and effective approach.

A C18 (octadecylsilyl) column is frequently the column of choice due to its versatility and ability to separate a wide range of compounds based on their hydrophobicity. The non-polar C18 stationary phase, combined with a polar mobile phase, allows for good retention and separation of pyridine (B92270) derivatives.

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

For the identification of volatile and semi-volatile impurities that may be present in this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful tool. thermofisher.com It combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to provide high-sensitivity detection and structural elucidation of impurities.

Potential impurities in this compound could arise from starting materials, by-products of the synthesis, or degradation products. For instance, in the synthesis of related brominated pyridines, the formation of di-brominated species is a common side reaction. heteroletters.orgorgsyn.org Therefore, impurities such as 2-amino-3,5-dibromopyridine could potentially be present. heteroletters.org

The GC-MS analysis would typically involve dissolving the sample in a suitable solvent, such as methanol (B129727) or dichloromethane, followed by injection into the GC system. thermofisher.com The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for their identification. High-resolution mass spectrometry can further provide accurate mass measurements, which aids in determining the elemental composition of the impurities. thermofisher.com

| Parameter | Typical Condition |

|---|---|

| GC Column | HP-5ms (5%-phenyl)-methylpolysiloxane or similar |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Potential Impurity | 2-amino-3,5-dibromopyridine |

Crystallization for Purification and Quality Control

Crystallization is a critical final step in the purification of pharmaceutical intermediates and for controlling the solid-state properties of the material. A well-controlled crystallization process can effectively remove impurities and yield a product with consistent crystal form, particle size distribution, and bulk density, all of which are important for downstream processing.

For pyridine carboxamide derivatives, common solvents used for crystallization include ethyl acetate (B1210297) and chlorinated solvents like dichloromethane. The process typically involves dissolving the crude this compound in a suitable solvent at an elevated temperature to achieve saturation, followed by controlled cooling to induce crystallization. The resulting crystals are then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried.

The quality of the crystalline product is then assessed using various analytical techniques. X-ray powder diffraction (XRPD) is used to confirm the crystal form (polymorph), and HPLC is employed to verify the chemical purity of the crystallized material.

| Parameter | Typical Condition |

|---|---|

| Purification Method | Recrystallization |

| Solvents | Ethyl acetate, Dichloromethane |

| Quality Control | X-ray Powder Diffraction (XRPD) for polymorph analysis |

| Purity Check | HPLC |

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes for Improved Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a primary goal in modern chemistry. For 3-Amino-5-bromopyridine-2-carboxamide and its precursors, future research will likely focus on moving beyond traditional multi-step procedures which can be time-consuming and generate significant waste.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of related 2-amino-3-cyanopyridines. rsc.org Applying microwave irradiation to the synthesis of this compound could offer a more rapid and efficient route.

Catalytic Methods: The use of advanced catalysts, such as palladium-based systems for cross-coupling reactions or copper-catalyzed amidation (Goldberg reaction), could streamline the synthesis. mdpi.comacs.org Research into novel, more sustainable catalysts (e.g., using earth-abundant metals) would be a significant step forward.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could enhance reproducibility and yield, making it more suitable for industrial-scale production.

Solvent-Free or Green Solvent Conditions: Minimizing the use of hazardous organic solvents is crucial for sustainable chemistry. Investigating solid-state reactions or the use of greener solvents like water or ionic liquids could significantly reduce the environmental impact of the synthesis. rsc.org

An improved, scalable synthesis of key intermediates like 2,5-dibromopyridine (B19318) has been developed, which could serve as a foundation for more efficient routes to the target compound. heteroletters.org Likewise, refined methods for producing precursors such as 2-amino-5-bromopyridine (B118841) are crucial for ensuring a reliable supply for further derivatization. orgsyn.orgijssst.info

| Synthetic Approach | Potential Advantages | Relevant Precedent |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of 2-amino-3-cyanopyridines rsc.org |

| Advanced Catalysis (e.g., Pd, Cu) | High efficiency, facilitation of complex C-N and C-C bond formations | Goldberg reaction for 2-alkyl(aryl)aminopyridines mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | General trend in modern pharmaceutical manufacturing |

| Green Chemistry Approaches | Reduced environmental impact, improved sustainability | Solvent-free synthesis of pyridines rsc.org |

Deeper Understanding of Reaction Mechanisms via Advanced Computational Modeling

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and predicting the properties of new molecules. Advanced computational modeling, particularly using Density Functional Theory (DFT), offers powerful tools to investigate the intricacies of chemical transformations at the molecular level.

Future research in this area could involve:

Mechanism Elucidation: Computational studies can map the energy profiles of different reaction pathways, identify transition states, and clarify the roles of catalysts and reagents. This is particularly valuable for complex, multi-component reactions that might be used to synthesize this compound.

Predictive Chemistry: DFT calculations can predict various molecular properties, including electronic structure, vibrational frequencies (FT-IR, Raman), and reactivity indicators. researchgate.net For instance, mapping the Molecular Electrostatic Potential (MEP) can identify the most electrophilic and nucleophilic sites on the molecule, guiding the design of subsequent reactions. researchgate.net

In Silico Design: Computational tools can be used to screen virtual libraries of potential derivatives before committing to laboratory synthesis. nih.gov By predicting properties like binding affinity to biological targets, blood-brain barrier penetration, and potential toxicity, researchers can prioritize the most promising candidates, saving time and resources. nih.gov

For example, theoretical studies on the related compound 2-Amino-3-bromo-5-nitropyridine have successfully used DFT to analyze its molecular structure, vibrational spectra, and nonlinear optical (NLO) properties, demonstrating the utility of these methods. researchgate.net Applying similar computational approaches to this compound would provide invaluable insights into its reactivity and potential applications.

Development of New Derivatives with Enhanced Biological Specificity and Potency

The core structure of this compound offers multiple points for chemical modification, making it an excellent scaffold for developing new derivatives with tailored biological activities. The amino, bromo, and carboxamide groups can all be functionalized to explore structure-activity relationships (SAR).

Future research will likely concentrate on:

Modifying the Carboxamide Group: The nitrogen of the carboxamide can be substituted with various alkyl or aryl groups. As seen in studies on related thieno[2,3-b]pyridines, modifications at this position can significantly impact anti-proliferative activity against cancer cell lines. mdpi.com

Substitution at the Amino Group: The 3-amino group can be acylated, alkylated, or used as a handle to introduce other functional moieties, potentially altering the molecule's hydrogen bonding capacity and interaction with biological targets.

Replacing the Bromo Group: The bromine atom at the 5-position is an ideal site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. SAR studies on 2-aminopyridine (B139424) inhibitors have shown that substitutions at this position are critical for potency and selectivity. acs.org

Research on analogous heterocyclic systems has demonstrated that even small structural changes can lead to significant differences in biological profiles, including affinity for adenosine (B11128) receptors or antibacterial activity. mdpi.comnih.gov By systematically creating a library of derivatives based on the this compound scaffold, it may be possible to develop potent and selective agents for various therapeutic targets.

| Modification Site | Potential Chemical Transformation | Anticipated Impact |

|---|---|---|

| 2-Carboxamide | N-alkylation, N-arylation | Alter solubility, lipophilicity, and target binding mdpi.com |

| 3-Amino Group | Acylation, sulfonylation | Modify hydrogen bonding capabilities and metabolic stability |

| 5-Bromo Group | Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling | Introduce diverse substituents to probe target interactions and modulate potency acs.org |

Investigation of Broader Applications in Emerging Fields of Chemistry and Materials Science

While the primary focus for many pyridine (B92270) derivatives is pharmaceuticals, their unique electronic and structural properties also make them valuable in materials science and other emerging fields. The functional groups on this compound make it a promising candidate for applications beyond biology.

Potential areas for future investigation include:

Organic Electronics: Pyridine-containing molecules are often used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The electron-deficient nature of the pyridine ring, combined with the potential for extended conjugation through derivatization, could lead to materials with interesting electronic and photophysical properties.

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the adjacent amino and carboxamide groups can act as ligands to coordinate with metal ions. This could facilitate the design of novel metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis, or the development of new homogeneous catalysts.

Supramolecular Chemistry: The hydrogen bond donor and acceptor sites on the molecule could be exploited to construct complex, self-assembling supramolecular structures such as gels, liquid crystals, or molecular sensors.

The versatility of the aminopyridine scaffold has been demonstrated in its use as a building block for agrochemicals and functional materials. chemimpex.comsmolecule.com By exploring these non-pharmaceutical avenues, the full potential of this compound as a versatile chemical intermediate can be realized.

Q & A

Q. What are the standard synthetic routes for preparing 3-amino-5-bromopyridine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves bromination of 3-aminopyridine-2-carboxamide using reagents like in a polar solvent (e.g., DMF) under controlled temperature (0–25°C). Alternatively, coupling reactions (e.g., Buchwald-Hartwig amination) with 5-bromo precursors may be employed using palladium catalysts (e.g., ) and ligands (e.g., Xantphos) in toluene at 80–100°C . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Combine analytical techniques:

- NMR : and NMR to confirm substitution patterns (e.g., bromine at C5, carboxamide at C2).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (, expected ).

- Melting Point Analysis : Compare observed mp with literature values (e.g., 208–210°C for analogous bromopyridines) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. Key steps:

Q. What strategies mitigate contradictions in reported reactivity of the bromine substituent during functionalization?

- Methodological Answer : Bromine’s reactivity varies with electronic effects of adjacent groups. For selective cross-coupling (e.g., Suzuki-Miyaura):

- Use catalyst and aryl boronic acids in THF/ at 80°C.

- Monitor competing pathways (e.g., debromination) via TLC or in situ IR. If undesired side reactions occur, switch to Ullmann conditions (, 1,10-phenanthroline) in DMSO at 120°C .

Q. How can researchers design experiments to probe the compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations near .

- Docking studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., tyrosine kinases) using the crystal structure of this compound. Validate predictions via mutagenesis (e.g., Ala-scanning of active sites) .

Q. What analytical approaches reconcile discrepancies in reported spectral data for derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.